Product packaging for Cdc7-IN-7c(Cat. No.:)

Cdc7-IN-7c

Cat. No.: B12362978
M. Wt: 315.4 g/mol
InChI Key: MUYIKPWUBQUQAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cdc7-IN-7c is a small molecule inhibitor designed to target and inhibit Cell Division Cycle 7 (CDC7) kinase, a serine/threonine kinase with an essential role in the initiation of DNA replication . CDC7, in a complex with its regulatory subunit DBF4, forms the DBF4-dependent kinase (DDK) which is required to trigger the firing of replication origins during the S phase of the cell cycle . The primary mechanism of action of this compound is the potent and selective inhibition of the CDC7/DBF4 complex. By acting as an ATP-competitive inhibitor, it prevents CDC7 from phosphorylating key substrates, most notably the MCM2 and MCM4 subunits of the replicative DNA helicase . This inhibition halts the initiation of DNA replication, leading to replication fork stalling, S-phase delay, and the induction of p53-independent apoptotic cell death in rapidly proliferating cells . The value of this compound in oncology research is significant. CDC7 kinase is frequently overexpressed in various human cancers, including colorectal, breast, and ovarian cancers, and its high expression is often correlated with poor patient prognosis . Preclinical studies indicate that cancer cells are particularly vulnerable to CDC7 inhibition, which can selectively induce apoptosis in transformed cells while sparing normal, non-transformed cells . This makes CDC7 an attractive molecular target for anticancer therapy. Researchers can utilize this compound to investigate replication stress, DNA damage checkpoints, and cell cycle dynamics . Furthermore, its application extends to combination therapy studies, where it has been shown to synergistically enhance the efficacy of classical DNA-damaging chemotherapeutic agents . This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17N5OS B12362978 Cdc7-IN-7c

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H17N5OS

Molecular Weight

315.4 g/mol

IUPAC Name

6-(5-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-1-ylmethyl)-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C15H17N5OS/c1-9-10(7-16-19-9)12-6-11-14(22-12)15(21)18-13(17-11)8-20-4-2-3-5-20/h6-7H,2-5,8H2,1H3,(H,16,19)(H,17,18,21)

InChI Key

MUYIKPWUBQUQAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)CN4CCCC4

Origin of Product

United States

Broader Biological and Therapeutic Research Implications

Re-evaluation of Cdc7 Essentiality and Functional Redundancy with Other Kinases (e.g., CDK1)

Historically, Cdc7 has been considered an essential and rate-limiting kinase for the initiation of DNA replication, acting in concert with CDK2 to trigger origin firing harvard.edunih.gov. However, recent studies using advanced techniques such as targeted protein degradation and chemical genetics have led to a re-evaluation of this perceived absolute essentiality in mammalian cells harvard.edunih.govnih.gov.

Research indicates that Cdc7 may be dispensable for cell division in many cell types under certain conditions harvard.edunih.govnih.gov. This unexpected finding is attributed, in part, to functional redundancy with another key cell cycle kinase, Cyclin-Dependent Kinase 1 (CDK1) harvard.edunih.govnih.govrupress.orgbiorxiv.org. Studies have shown that CDK1 is active during the G1/S transition, both in actively cycling cells and in cells exiting quiescence harvard.edunih.govnih.gov. Cdc7 and CDK1 appear to perform functionally redundant roles during this critical phase, suggesting that the presence of at least one of these kinases is sufficient to permit entry into S phase harvard.edunih.govnih.gov.

This observed redundancy revises the understanding of cell cycle progression, indicating that CDK1 physiologically regulates two distinct transitions during the cell division cycle, while Cdc7 may have a redundant function in DNA replication initiation harvard.edunih.govnih.gov. However, this view is not universally accepted, as other studies argue that Cdc7 is indeed necessary for proliferation and that complete loss of its kinase function is required to block DNA replication rupress.orgbiorxiv.org. Conflicting results may arise from incomplete inhibition of Cdc7 activity, which could still allow genome duplication due to the abundance and potential redundancy of the replication machinery rupress.org. The interplay between Cdc7 and CDK1 activity, particularly how CDK1 phosphorylation might counteract the effects of decreased Cdc7 levels, is an area of ongoing investigation rupress.org.

Emerging Roles of Cdc7 in Non-Oncological Biological Processes

While heavily studied in the context of cancer due to its role in cell proliferation, research has uncovered significant roles for Cdc7 in biological processes outside of oncogenesis.

Beyond its function in the cell cycle, Cdc7 has been identified as a novel regulator of cell differentiation. Studies have demonstrated a role for Cdc7 in transforming growth factor-β (TGF-β)-induced smooth muscle cell (SMC) differentiation nih.govnih.govahajournals.orgmybiosource.comsemanticscholar.org. This function appears to be distinct from its role in cell proliferation nih.govnih.govsemanticscholar.org.

Cdc7 regulates SMC differentiation by activating the transcription of SMC marker genes nih.govnih.gov. Inhibition or knockdown of Cdc7 suppresses the expression of early SMC markers such as α-SMA, SM22α, and calponin, while Cdc7 overexpression enhances their expression nih.govnih.gov. Mechanistically, Cdc7 interacts with Smad3, a key signaling molecule downstream of TGF-β, to induce SMC differentiation nih.govnih.govmybiosource.comsemanticscholar.org. Cdc7 enhances Smad3 binding to SMC marker gene promoters, facilitating the activation of their transcription nih.govnih.govsemanticscholar.org. This is achieved, in part, by supporting Smad3 nuclear retention nih.govnih.gov. Cdc7 has also been shown to regulate the late phase of SMC differentiation by activating the transcription of myocardin (Myocd), a master regulator of SMC differentiation, through interaction with Nkx2.5 ahajournals.org. These findings highlight a novel role for Cdc7 in regulating cell fate determination and maturation during differentiation nih.govahajournals.orgmybiosource.comsemanticscholar.org.

Emerging research indicates that Cdc7 also plays a role in modulating immune system function, particularly T cell activation. Studies using inhibitors, such as the dual Cdc7/Cdk9 inhibitor PHA-767491, have shown that inhibiting these kinases can potently suppress T cell activation frontiersin.orgnih.govnih.gov.

Inhibition of Cdc7/Cdk9 has been observed to impede T cell receptor (TCR) signaling and suppress various aspects of T cell activation, including the expression of activation markers, proliferation, and effector functions frontiersin.orgnih.govnih.gov. This suggests that Cdc7, or potentially Cdk9, may have previously undescribed roles in TCR signal transduction pathways frontiersin.orgnih.gov. While the antiproliferative effect of Cdc7 inhibition is expected given its role in DNA replication, the impact on early TCR signaling events points to a broader involvement in immune cell function frontiersin.orgnih.gov.

Furthermore, Cdc7 inhibition has been linked to the induction of replication stress and chromosomal instability in cancer cells, which can, in turn, activate anti-tumor immunity ncc.go.jp. This suggests a potential strategy for enhancing the effectiveness of immune checkpoint inhibitors by targeting Cdc7 ncc.go.jp. The observation that Cdc7/Cdk9 inhibition can impair T cell responses has implications for the use of Cdc7 inhibitors as cancer therapeutics, as it could potentially compromise the ability to resist infections or mount an effective anti-tumor immune response frontiersin.orgnih.govnih.gov.

Future Directions in Cdc7-Targeted Research

The expanding understanding of Cdc7's roles presents several avenues for future research and therapeutic development.

The development of more potent, selective, and bioavailable Cdc7 inhibitors remains a key focus for future research businesswire.comglobenewswire.comcancerresearchhorizons.com. While ATP-competitive inhibitors targeting the catalytic site have been developed, the high conservation of this site among kinases can lead to off-target effects tandfonline.com.

Future efforts are directed towards the discovery and development of next-generation inhibitors with improved selectivity profiles tandfonline.com. This includes exploring allosteric modulation as a strategy, targeting sites outside the catalytic cleft that are less conserved among kinases tandfonline.com. Identifying compounds that can interrupt the interaction between Cdc7 and its regulatory subunit, Dbf4, for instance, represents a promising approach for allosteric inhibition tandfonline.com.

The ongoing clinical evaluation of various Cdc7 inhibitors, such as SGR-2921 in hematologic malignancies, highlights the continued investment in this area schrodinger.com. Future research will focus on optimizing the pharmacological properties of these inhibitors and identifying specific patient populations or disease contexts where Cdc7 inhibition is most effective and well-tolerated cancerresearchhorizons.com.

Although MCM2 is a well-established primary substrate of Cdc7, it is becoming clear that DDK kinases, including Cdc7, likely have additional substrates outside of the canonical replication initiation pathway mybiosource.comnih.govnih.govresearchgate.netuniprot.orgnih.gov. The identification of Cdc7's interaction with Smad3 in smooth muscle differentiation is one example of a substrate and pathway outside of DNA replication nih.govnih.govmybiosource.comsemanticscholar.org.

Future research is needed to comprehensively identify and characterize these uncharacterized Cdc7 substrates and the downstream signaling pathways they regulate nih.gov. Understanding the full spectrum of Cdc7 substrates is crucial for fully appreciating its diverse biological roles and for predicting potential off-target effects of Cdc7 inhibitors. This includes exploring its involvement in DNA repair, recombination, and potentially other cellular processes where its kinase activity might play a regulatory role nih.govresearchgate.net. Elucidating these pathways will provide a more complete picture of Cdc7 biology and inform the development of more targeted and effective therapeutic strategies.

Advanced Preclinical Modeling for Therapeutic Strategy Refinement

Information specifically detailing the use of Cdc7-IN-7c in advanced preclinical modeling for therapeutic strategy refinement, including specific data tables and detailed research findings from publicly available sources, was not readily found during the search. Preclinical modeling is a crucial step in drug development, involving various in vitro and in vivo systems to evaluate a compound's potential efficacy and mechanism of action before clinical trials. Advanced models can include patient-derived xenografts (PDX), organoids, and complex co-culture systems, which aim to better recapitulate the tumor microenvironment and patient heterogeneity. While Cdc7 inhibitors are a subject of cancer research, specific published data on this compound within these advanced preclinical modeling contexts for refining therapeutic strategies could not be retrieved through the conducted searches.

Q & A

Q. What is the primary mechanism of action of Cdc7-IN-7c in cancer cells, and how does it influence cell cycle regulation?

this compound is a selective inhibitor of the Cell Division Cycle 7 (Cdc7) kinase, which is critical for initiating DNA replication and regulating the G1/S phase transition. Its mechanism involves binding to the ATP-binding pocket of Cdc7, thereby blocking phosphorylation of the MCM2-7 complex and inducing replication stress. This leads to cell cycle arrest and apoptosis in cancer cells with dysregulated replication checkpoints . To validate this mechanism, researchers should combine kinase inhibition assays (e.g., ATP-competitive ELISA) with cell cycle analysis via flow cytometry using propidium iodide staining. Dose-dependent effects on key downstream targets (e.g., phospho-MCM2) should be confirmed via Western blot .

Q. What in vitro assays are recommended to assess the inhibitory efficacy of this compound across diverse cancer models?

Standard assays include:

  • Cell viability assays : Use ATP-based luminescence (e.g., CellTiter-Glo) in panels of cancer cell lines (e.g., hepatocellular carcinoma HepG2, lung cancer A549) to determine IC₅₀ values.
  • Clonogenic survival assays : Evaluate long-term proliferation inhibition after 7–14 days of treatment.
  • Apoptosis detection : Annexin V/PI staining coupled with caspase-3/7 activity assays. Ensure consistency by replicating experiments across biological triplicates and normalizing to vehicle controls. Include positive controls (e.g., known CDK inhibitors) for comparative analysis .

Q. How can researchers determine the optimal dosage range for this compound in preclinical in vivo studies?

Begin with pharmacokinetic (PK) profiling in rodent models to establish parameters like plasma half-life, bioavailability, and tissue distribution. Use dose-escalation studies (e.g., 10–100 mg/kg, oral or intraperitoneal) to monitor toxicity (e.g., body weight loss, organ histopathology) and efficacy (tumor volume reduction via caliper measurements). Pharmacodynamic (PD) markers, such as phospho-MCM2 levels in tumor biopsies, should correlate with PK data to identify the therapeutic window .

Advanced Research Questions

Q. How should researchers address contradictory results in this compound’s efficacy across different cancer types (e.g., hepatocellular vs. cervical cancer)?

Contradictions may arise from tumor-specific genetic backgrounds (e.g., TP53 mutation status) or variations in Cdc7 dependency. To resolve this:

  • Perform genomic profiling (e.g., RNA-seq, CRISPR screens) to identify biomarkers predictive of sensitivity.
  • Use orthogonal validation (e.g., siRNA-mediated Cdc7 knockdown) to confirm target specificity in resistant models.
  • Apply meta-analysis of existing datasets (e.g., GDSC, CCLE) to correlate Cdc7 expression with drug response .

Q. What experimental strategies can mitigate resistance to this compound in prolonged cancer treatments?

Resistance mechanisms often involve compensatory activation of parallel pathways (e.g., CDK1/2). Combinatorial approaches are recommended:

  • Synergy screens : Pair this compound with inhibitors of DNA repair (e.g., PARP inhibitors) or checkpoint kinases (e.g., ATR inhibitors).
  • Long-term culture models : Generate resistant cell lines via gradual dose escalation and characterize acquired mutations via whole-exome sequencing.
  • In vivo validation : Test combinations in patient-derived xenografts (PDX) with longitudinal sampling for molecular evolution analysis .

Q. How to design a robust methodology for studying this compound in combination with immune checkpoint inhibitors?

  • Preclinical design : Use immunocompetent murine models (e.g., MC38 colon cancer) to assess tumor-infiltrating lymphocytes (TILs) via flow cytometry (CD8⁺, PD-1⁺).
  • Endpoint analysis : Measure cytokine profiles (IFN-γ, TNF-α) and tumor regression kinetics.
  • Mechanistic depth : Perform single-cell RNA-seq to evaluate T-cell exhaustion markers and antigen presentation pathways. Ensure statistical rigor with mixed-effects models to account for inter-mouse variability .

Methodological Considerations

  • Data reproducibility : Adhere to the ARRIVE guidelines for in vivo studies, detailing randomization, blinding, and sample size calculations .
  • Contradiction analysis : Use funnel plots or sensitivity analysis in meta-studies to detect bias or heterogeneity in efficacy data .
  • Ethical compliance : For PDX models, ensure protocols align with institutional animal care guidelines and include justification for group sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.